In-Depth Technical Guide: BMS-189664 Hydrochloride and its Biological Target
In-Depth Technical Guide: BMS-189664 Hydrochloride and its Biological Target
For Researchers, Scientists, and Drug Development Professionals
Core Summary
BMS-189664 hydrochloride is a potent, selective, and orally active reversible inhibitor of the serine protease α-thrombin.[1][2] Its primary biological target is the active site of α-thrombin, a critical enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin, the structural basis of a blood clot. By inhibiting thrombin, BMS-189664 effectively blocks this final step of clot formation, demonstrating potential as a therapeutic agent for the prevention and treatment of arterial and venous thrombosis.[2]
Quantitative Data Summary
The biological activity and pharmacokinetic profile of BMS-189664 have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for clear comparison.
Table 1: In Vitro Biological Activity of BMS-189664
| Parameter | Target | Value |
| IC50 | Human α-thrombin | 0.046 µM |
Table 2: In Vivo Efficacy of BMS-189664
| Species | Model | Route of Administration | Dosage | Outcome |
| Mouse | Thrombin-Induced Lethality | Intravenous (IV) | 0.2 mg/kg | Protection from lethality |
| Cynomolgus Monkey | Arterial Thrombosis | Intravenous (IV) | 0.2 mg/kg | Inhibition of arterial thrombosis |
| Cynomolgus Monkey | Venous Thrombosis | Intravenous (IV) Infusion | 9, 25, and 100 µg/kg/min for 1 hour | Inhibition of venous thrombosis |
Table 3: Pharmacokinetic Profile of BMS-189664
| Species | Parameter | Value |
| Dog | Oral Bioavailability | 15% |
| Cynomolgus Monkey | Oral Bioavailability | 17% |
Mechanism of Action: Targeting the Coagulation Cascade
BMS-189664 exerts its anticoagulant effect by directly binding to the active site of α-thrombin. This binding is reversible and competitive, preventing thrombin from interacting with its natural substrates, most notably fibrinogen. The inhibition of thrombin disrupts the final common pathway of the coagulation cascade, thereby preventing the formation of a stable fibrin clot.
Thrombin Signaling Pathway and Inhibition by BMS-189664
Beyond its role in fibrin clot formation, thrombin is a potent cell activator, signaling through Protease-Activated Receptors (PARs), primarily PAR1, PAR3, and PAR4.[1][2][3][4] Thrombin cleaves the N-terminal domain of these G-protein coupled receptors, exposing a new N-terminus that acts as a tethered ligand, leading to intracellular signaling cascades. These pathways are involved in platelet activation, inflammation, and cellular proliferation. By inhibiting thrombin, BMS-189664 not only prevents clot formation but also attenuates these cellular signaling events.
Experimental Protocols
In Vitro Thrombin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-189664 against human α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)
-
BMS-189664 hydrochloride
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and polyethylene glycol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of BMS-189664 hydrochloride in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.
-
Add the various concentrations of BMS-189664 to the wells containing thrombin. Include control wells with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the thrombin substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to thrombin activity.
-
Plot the rate of reaction against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Arterial Thrombosis Model (Cynomolgus Monkey)
Objective: To evaluate the antithrombotic efficacy of BMS-189664 in a model of arterial thrombosis.
Methodology:
-
Animal Preparation: Anesthetize male cynomolgus monkeys and surgically expose a femoral artery.
-
Thrombus Induction: Induce endothelial injury to the femoral artery, for example, by electrical stimulation, to initiate thrombus formation.
-
Drug Administration: Administer BMS-189664 (e.g., 0.2 mg/kg) or vehicle control intravenously as a bolus injection prior to the induction of thrombosis.
-
Monitoring: Monitor blood flow in the femoral artery continuously using a Doppler flow probe. The primary endpoint is the time to occlusion or the maintenance of blood flow over a specified period.
-
Data Analysis: Compare the time to occlusion or the percentage of animals with patent arteries in the BMS-189664-treated group to the vehicle control group.
In Vivo Venous Thrombosis Model (Cynomolgus Monkey)
Objective: To assess the efficacy of BMS-189664 in a model of venous thrombosis.
Methodology:
-
Animal Preparation: Anesthetize male cynomolgus monkeys and isolate a segment of a jugular vein.
-
Stasis Induction: Induce venous stasis by ligating the isolated venous segment.
-
Thrombogenic Challenge: Introduce a thrombogenic stimulus, such as a cotton thread, into the ligated segment.
-
Drug Administration: Administer BMS-189664 as a continuous intravenous infusion (e.g., at rates of 9, 25, and 100 µg/kg/min for 1 hour) starting before the induction of thrombosis.
-
Thrombus Evaluation: After a set period, excise the venous segment and quantify the thrombus weight.
-
Data Analysis: Compare the mean thrombus weight in the BMS-189664-treated groups to the vehicle control group.
References
- 1. Molecular design and structure--activity relationships leading to the potent, selective, and orally active thrombin active site inhibitor BMS-189664 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A series of natural flavonoids as thrombin inhibitors: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
